An In-depth Technical Guide to TAMRA-PEG3-Alkyne: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to TAMRA-PEG3-Alkyne: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAMRA-PEG3-Alkyne is a fluorescent probe that combines a bright and photostable tetramethylrhodamine (TAMRA) fluorophore with a terminal alkyne group via a flexible triethylene glycol (PEG3) spacer. This molecule is a key reagent in the field of bioconjugation and chemical biology, primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." Its versatility allows for the specific and efficient labeling of azide-modified biomolecules, enabling their detection and visualization in a variety of applications, including proteomics, cell biology, and drug discovery. The PEG3 linker enhances aqueous solubility and minimizes steric hindrance, ensuring efficient reaction with target molecules.
Core Molecular and Physical Properties
The utility of TAMRA-PEG3-Alkyne is defined by its chemical and physical characteristics, which are critical for designing and interpreting experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₃₇N₃O₇ | [1][2] |
| Molecular Weight | 599.68 g/mol | [2][3] |
| Appearance | Dark red solid | [4] |
| Purity | ≥ 95% (HPLC) | |
| Excitation Maximum (λex) | ~547 - 553 nm | |
| Emission Maximum (λem) | ~575 nm | |
| Molar Extinction Coeff. (ε) | ~92,000 M⁻¹cm⁻¹ | |
| Solubility | Soluble in DMSO, DMF | |
| Storage Conditions | Store at -20°C, protect from light and moisture |
Key Applications
The primary application of TAMRA-PEG3-Alkyne is the fluorescent labeling of azide-modified biomolecules. This is particularly powerful when combined with metabolic labeling strategies, where cells are supplied with an azide-containing precursor that is incorporated into a specific class of macromolecules.
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Proteomics: Detection and identification of post-translationally modified proteins, such as glycoproteins and prenylated proteins.
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Fluorescence Microscopy: Visualization of the localization and dynamics of labeled biomolecules within fixed or living cells.
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In-Gel Fluorescence Analysis: Sensitive detection of labeled proteins in SDS-PAGE gels, offering a quantitative alternative to traditional staining methods.
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Flow Cytometry: Quantification of labeled cell populations.
Experimental Workflows and Signaling Pathways
A predominant use of TAMRA-PEG3-Alkyne is in the multi-step workflow for the detection of metabolically labeled biomolecules. This experimental design allows researchers to study dynamic cellular processes like protein synthesis, post-translational modifications, and glycan biosynthesis.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing TAMRA-PEG3-Alkyne.
Protocol 1: In-Gel Fluorescence Detection of Metabolically Labeled Proteins
This protocol describes the detection of newly synthesized or post-translationally modified proteins in a cell lysate.
Materials:
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Cells of interest cultured with an appropriate azide-modified metabolic precursor (e.g., azidohomoalanine for newly synthesized proteins, or an azide-modified sugar for glycoproteins).
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Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
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TAMRA-PEG3-Alkyne.
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Click Chemistry Reaction Buffer Components:
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Copper(II) Sulfate (CuSO₄).
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Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent).
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Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand.
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Methanol and Chloroform for protein precipitation.
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SDS-PAGE loading buffer.
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Polyacrylamide gels and electrophoresis apparatus.
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Fluorescence gel imager with appropriate filters for TAMRA.
Methodology:
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Cell Lysis:
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Harvest cells and wash with ice-cold PBS.
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Lyse the cell pellet in Lysis Buffer on ice for 30 minutes.
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Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
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Click Reaction:
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In a microfuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction components. A typical reaction might include final concentrations of:
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100 µM TAMRA-PEG3-Alkyne
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1 mM CuSO₄
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1 mM TCEP or 5 mM Sodium Ascorbate
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100 µM TBTA
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Adjust the final volume with PBS or lysis buffer.
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Incubate the reaction for 1 hour at room temperature, protected from light.
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Protein Precipitation:
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To remove excess reagents, precipitate the protein by adding 4 volumes of cold methanol and 1.5 volumes of cold chloroform to the reaction mixture.
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Vortex and add 3 volumes of water. Vortex again.
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Centrifuge at 14,000 x g for 5 minutes to pellet the protein at the interface.
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Carefully remove the aqueous top layer, and wash the pellet with cold methanol.
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Air-dry the protein pellet.
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In-Gel Fluorescence Analysis:
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Resuspend the dried protein pellet in SDS-PAGE loading buffer.
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Heat the sample at 95°C for 5-10 minutes.
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Load the sample onto a polyacrylamide gel and perform electrophoresis.
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After electrophoresis, rinse the gel with deionized water.
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Visualize the TAMRA-labeled proteins using a fluorescence gel imager with excitation and emission wavelengths appropriate for TAMRA (e.g., excitation at ~532 nm, emission at ~580 nm).
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Protocol 2: Fluorescence Microscopy of Labeled Cellular Components
This protocol details the in-situ labeling of azide-modified biomolecules in fixed cells for visualization by fluorescence microscopy.
Materials:
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Cells cultured on glass coverslips with an appropriate azide-modified metabolic precursor.
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Phosphate-Buffered Saline (PBS).
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Fixative (e.g., 4% Paraformaldehyde in PBS).
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Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).
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Click Reaction Cocktail:
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TAMRA-PEG3-Alkyne (e.g., 5-25 µM).
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CuSO₄ (e.g., 1 mM).
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Sodium Ascorbate (e.g., 5 mM).
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Wash Buffer (e.g., PBS with 0.1% Tween-20).
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Nuclear counterstain (e.g., DAPI).
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Antifade mounting medium.
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Fluorescence microscope.
Methodology:
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Cell Fixation and Permeabilization:
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Wash cells on coverslips twice with PBS.
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Fix the cells with 4% Paraformaldehyde for 15 minutes at room temperature.
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Wash three times with PBS.
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Permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
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Wash three times with PBS.
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Click Labeling:
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Prepare the Click Reaction Cocktail immediately before use. Add the reagents in the following order: TAMRA-PEG3-Alkyne, CuSO₄, and finally Sodium Ascorbate to initiate the reaction.
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Remove the PBS from the coverslips and add the Click Reaction Cocktail, ensuring the cells are fully covered.
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Incubate for 30-60 minutes at room temperature, protected from light.
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Washing and Staining:
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Remove the reaction cocktail and wash the coverslips three times with Wash Buffer.
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If desired, counterstain the nuclei with DAPI for 5 minutes.
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Wash three times with PBS.
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Mounting and Imaging:
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Mount the coverslips onto microscope slides using an antifade mounting medium.
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Image the cells using a fluorescence microscope equipped with filter sets appropriate for TAMRA and any counterstains used.
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Conclusion
TAMRA-PEG3-Alkyne is a robust and versatile fluorescent probe that is indispensable for the study of biomolecules through click chemistry. Its high fluorescence quantum yield, photostability, and the flexibility afforded by the PEG linker make it an excellent choice for a wide range of applications, from in-gel protein analysis to high-resolution cellular imaging. The detailed protocols provided herein serve as a comprehensive guide for researchers to effectively utilize this powerful tool in their scientific endeavors.
